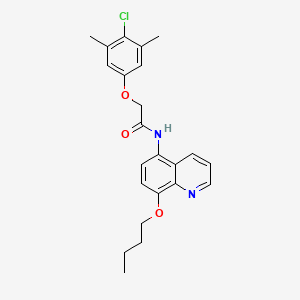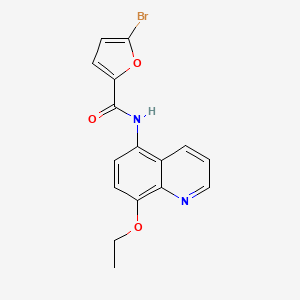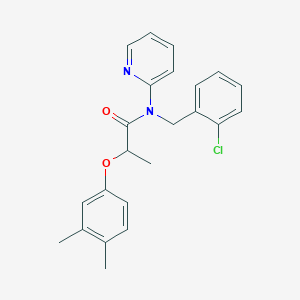![molecular formula C17H12ClFN4O2 B11317340 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11317340.png)
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under reflux conditions. This reaction forms a hydrazone intermediate, which is then cyclized to form the triazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced by reacting the triazine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction forms the 4-chlorophenyl-substituted triazine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced by reacting the chlorophenyl-substituted triazine with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where one of the substituents (e.g., the chlorophenyl or fluorophenyl group) is replaced by another group. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with different aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including catalysis and surface modification.
Wirkmechanismus
The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-chlorophenyl)acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-nitrophenyl)acetamide: Similar structure with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide lies in the presence of both chlorophenyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications. The fluorophenyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C17H12ClFN4O2 |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H12ClFN4O2/c18-12-6-4-11(5-7-12)15-9-20-23(17(25)22-15)10-16(24)21-14-3-1-2-13(19)8-14/h1-9H,10H2,(H,21,24) |
InChI-Schlüssel |
BHYFLESGEKCNFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11317279.png)
![2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B11317280.png)
![2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11317287.png)
![N-(3,4-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317289.png)
![3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11317293.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11317310.png)

![N-{3-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B11317315.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11317319.png)
![ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11317331.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11317344.png)
![4-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B11317348.png)
